Cas no 2435-64-5 (Benzenesulfonamide,4-[2-[4-(dimethylamino)phenyl]diazenyl]-)

Benzenesulfonamide,4-[2-[4-(dimethylamino)phenyl]diazenyl]- structure
2435-64-5 structure
Productnaam:Benzenesulfonamide,4-[2-[4-(dimethylamino)phenyl]diazenyl]-
CAS-nummer:2435-64-5
MF:C14H16N4O2S
MW:304.367441177368
CID:265147
PubChem ID:75522

Benzenesulfonamide,4-[2-[4-(dimethylamino)phenyl]diazenyl]- Chemische en fysische eigenschappen

Naam en identificatie

    • Benzenesulfonamide,4-[2-[4-(dimethylamino)phenyl]diazenyl]-
    • 4-[[4-(dimethylamino)phenyl]diazenyl]benzenesulfonamide
    • 4-(4-Dimethylamino-benzolazo)-benzolsulfonsaeureamid
    • 4-(4-dimethylamino-phenylazo)-benzenesulfonic acid amide
    • 4-(4-Dimethylamino-phenylazo)-benzolsulfonsaeure-amid
    • 4-{(e)-[4-(dimethylamino)phenyl]diazenyl}benzenesulfonamide
    • 4'-Dimethylamino-azobenzol-sulf
    • 4-Sulfonamide-4'-dimethylaminoazobenzene
    • AC1L2OXX
    • azo-sulfonamide, 1d
    • Benzenesulfonamide, p-((p-(dimethylamino)phenyl)azo)-
    • BRN 0677712
    • dabsyl amide
    • T0510-9363
    • SMR000592529
    • BDBM33269
    • 4-((4-(Dimethylamino)Phenyl)Diazenyl)Benzenesulfonamide
    • 2435-64-5
    • Z56857031
    • CHEMBL277836
    • SCHEMBL42643
    • NCGC00246044-01
    • CHEMBL1459709
    • 4-[(E)-(4-dimethylaminophenyl)azo]benzenesulfonamide
    • SR-01000817680
    • cid_75522
    • SR-01000036097
    • 4-(4'-Dimethylaminophenyl)Diazenylbenzenesulfonamide
    • 4-[[4-(dimethylamino)phenyl]azo]benzenesulfonamide
    • DTXSID101036168
    • 4-((4-(dimethylamino)phenyl)azo)benzenesulfonamide
    • SR-01000817680-2
    • (E)-4-((4-(Dimethylamino)phenyl)diazenyl)benzenesulfonamide
    • MLS001171151
    • HMS2915K03
    • SR-01000036097-1
    • p-Phenyldiazenyl derivative, 4
    • AKOS034461621
    • 3-16-00-00372 (Beilstein Handbook Reference)
    • 70735-03-4
    • 4-(e)-[4-(dimethylamino)phenyl]diazenylbenzenesulfonamide
    • Inchi: InChI=1S/C14H16N4O2S/c1-18(2)13-7-3-11(4-8-13)16-17-12-5-9-14(10-6-12)21(15,19)20/h3-10H,1-2H3,(H2,15,19,20)/b17-16+
    • InChI-sleutel: NZUPTIDAKYYKGC-WUKNDPDISA-N
    • LACHT: CN(C)C1C=CC(/N=N/C2C=CC(S(N)(=O)=O)=CC=2)=CC=1

Berekende eigenschappen

  • Exacte massa: 304.09958
  • Monoisotopische massa: 304.099396
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 21
  • Aantal draaibare bindingen: 4
  • Complexiteit: 442
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.5
  • Topologisch pooloppervlak: 96.5

Experimentele eigenschappen

  • Dichtheid: 1.2638 (rough estimate)
  • Kookpunt: 527.5°Cat760mmHg
  • Vlampunt: 272.8°C
  • Brekindex: 1.6440 (estimate)
  • PSA: 88.12

Artikelen aanbevelen

Aanbevolen leveranciers
Baoji Haoxiang Bio-technology Co.Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Heyuan Broad Spectrum Biotechnology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Heyuan Broad Spectrum Biotechnology Co., Ltd
PRIBOLAB PTE.LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
PRIBOLAB PTE.LTD
钜澜化工科技(青岛)有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
钜澜化工科技(青岛)有限公司